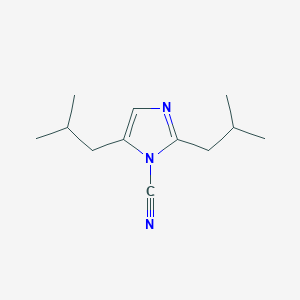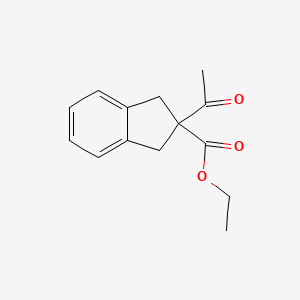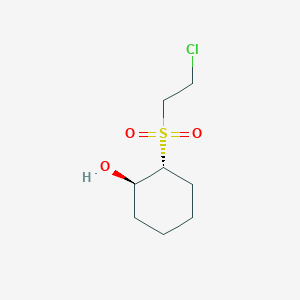
2,5-Bis(2-methylpropyl)-1H-imidazole-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(2-methylpropyl)-1H-imidazole-1-carbonitrile is a chemical compound with a unique structure that includes an imidazole ring substituted with two 2-methylpropyl groups and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2-methylpropyl)-1H-imidazole-1-carbonitrile typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable nitrile and an imidazole derivative, the reaction can be catalyzed by acids or bases to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient catalysts, controlled reaction environments, and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(2-methylpropyl)-1H-imidazole-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole derivatives with hydroxyl or carbonyl groups, while reduction could produce more saturated compounds.
Applications De Recherche Scientifique
2,5-Bis(2-methylpropyl)-1H-imidazole-1-carbonitrile has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its derivatives may have biological activity, making it useful in drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,5-Bis(2-methylpropyl)-1H-imidazole-1-carbonitrile involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The carbonitrile group may also play a role in its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis(1,1-dimethylethyl)phenol: Known for its antimicrobial properties.
Thiophene, 2,5-bis(2-methylpropyl): Another compound with similar substituents but a different core structure.
Uniqueness
2,5-Bis(2-methylpropyl)-1H-imidazole-1-carbonitrile is unique due to its specific combination of functional groups and the imidazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
| 83505-80-0 | |
Formule moléculaire |
C12H19N3 |
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
2,5-bis(2-methylpropyl)imidazole-1-carbonitrile |
InChI |
InChI=1S/C12H19N3/c1-9(2)5-11-7-14-12(6-10(3)4)15(11)8-13/h7,9-10H,5-6H2,1-4H3 |
Clé InChI |
KIEFQPDKOSJOLT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CN=C(N1C#N)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-(Thiophen-2-yl)diazenyl]aniline](/img/no-structure.png)


![8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14414906.png)


![Oxo(diphenyl)[1-(phenylsulfanyl)ethenyl]-lambda~5~-phosphane](/img/structure/B14414934.png)
diphenyl-lambda~5~-phosphane](/img/structure/B14414953.png)
